molecular formula C16H25NO3 B12515566 2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde CAS No. 820238-88-8

2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde

Cat. No.: B12515566
CAS No.: 820238-88-8
M. Wt: 279.37 g/mol
InChI Key: SQEVIKDQQBDVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with dimethylamino, propoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde typically involves multiple steps, starting with the preparation of the benzaldehyde core. The introduction of the dimethylamino and propoxy groups can be achieved through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dimethylamino and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to replace the dimethylamino or propoxy groups.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Dimethylamino)propoxy]benzaldehyde
  • 3-Methyl-4-propoxybenzaldehyde
  • 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde

Uniqueness

2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dimethylamino and propoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

820238-88-8

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

2-[3-(dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde

InChI

InChI=1S/C16H25NO3/c1-5-10-19-15-8-7-14(12-18)16(13(15)2)20-11-6-9-17(3)4/h7-8,12H,5-6,9-11H2,1-4H3

InChI Key

SQEVIKDQQBDVAN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCN(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.